Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1781907-97-8
VCID: VC6839401
InChI: InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)NC1CCC(C1)CO
Molecular Formula: C11H21NO3
Molecular Weight: 215.293

Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate

CAS No.: 1781907-97-8

Cat. No.: VC6839401

Molecular Formula: C11H21NO3

Molecular Weight: 215.293

* For research use only. Not for human or veterinary use.

Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate - 1781907-97-8

Specification

CAS No. 1781907-97-8
Molecular Formula C11H21NO3
Molecular Weight 215.293
IUPAC Name tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate
Standard InChI InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Standard InChI Key VZZBOERLWPQMCJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(C1)CO

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate belongs to the carbamate family, featuring a cyclopentane ring substituted at the 3-position with a hydroxymethyl group and a Boc-protected amine. The general molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol. The Boc group (tert-butoxycarbonyl) acts as a protective moiety for amines, enabling selective reactions at other functional sites during synthetic processes .

Key Structural Features:

  • Cyclopentyl Backbone: A five-membered ring providing conformational rigidity.

  • Hydroxymethyl Group (-CH₂OH): A polar, reactive substituent amenable to oxidation, esterification, or substitution.

  • Boc Group: A sterically bulky protecting group that enhances solubility in organic solvents and prevents unwanted side reactions.

Stereoisomerism and Physicochemical Properties

The compound exhibits stereoisomerism due to chiral centers at the 1- and 3-positions of the cyclopentyl ring. Two well-documented stereoisomers include:

Table 1: Comparison of Stereoisomers

Property(1S,3R)-Isomer (1R,3R)-Isomer
CAS Number664341-72-4884006-56-8
Purity≥95%≥97%
Storage ConditionsCool, dry environmentNot specified
Hazard ClassificationNon-hazardousNon-hazardous

Both isomers share identical molecular formulas but differ in spatial arrangement, impacting their reactivity and interaction with biological targets. The (1R,3R)-isomer, for instance, is cataloged under multiple synonyms, including tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclopentyl)carbamate and rel-tert-Butyl carbamate, reflecting its prevalence in commercial chemical libraries .

Synthesis and Manufacturing Considerations

While synthetic protocols for this compound are often proprietary, general routes involve:

  • Boc Protection: Reaction of cyclopentylamine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Hydroxymethyl Introduction: Hydroboration-oxidation or epoxide ring-opening strategies to install the hydroxymethyl group.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity . The Boc group’s stability under acidic conditions allows for selective deprotection in multi-step syntheses, a feature critical for constructing peptide-like structures.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s dual functionality (Boc-protected amine and hydroxymethyl group) enables its use in synthesizing kinase inhibitors, protease inhibitors, and G protein-coupled receptor (GPCR) modulators. For example:

  • Anti-inflammatory Agents: Analogous carbamates inhibit TNFα production in lipopolysaccharide (LPS)-stimulated macrophages, with IC₅₀ values in the micromolar range .

  • Anticancer Candidates: Hydroxymethyl groups serve as handles for conjugating cytotoxic payloads in antibody-drug conjugates (ADCs).

Stereochemical Relevance

The (1R,3R)-isomer’s spatial configuration mimics natural substrates of enzymes such as cyclin-dependent kinases (CDKs), enhancing binding affinity. This stereoselectivity underscores the importance of chiral resolution in preclinical development.

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